molecular formula C6H13ClO4 B14600591 2-(Chloromethoxy)ethanol;propanoic acid CAS No. 58305-03-6

2-(Chloromethoxy)ethanol;propanoic acid

Cat. No.: B14600591
CAS No.: 58305-03-6
M. Wt: 184.62 g/mol
InChI Key: GGAMIOOZRJXAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compounds 2-(chloromethoxy)ethanol and propanoic acid derivatives represent structurally diverse molecules with applications spanning pharmaceuticals, agrochemicals, and materials science. Propanoic acid derivatives, characterized by a carboxylic acid group (-COOH) attached to a three-carbon chain with varied substituents, exhibit distinct biological and chemical properties depending on their functional groups.

For example, 3-([2,6-dimethylphenoxy]methylthio)propanoic acid () is synthesized using 2-(chloromethoxy)-1,3-dimethylbenzene, highlighting the role of chloromethoxy intermediates in forming thioether linkages. Meanwhile, other derivatives, such as (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (), incorporate heterocyclic moieties for anticancer activity.

Properties

CAS No.

58305-03-6

Molecular Formula

C6H13ClO4

Molecular Weight

184.62 g/mol

IUPAC Name

2-(chloromethoxy)ethanol;propanoic acid

InChI

InChI=1S/C3H7ClO2.C3H6O2/c4-3-6-2-1-5;1-2-3(4)5/h5H,1-3H2;2H2,1H3,(H,4,5)

InChI Key

GGAMIOOZRJXAKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C(COCCl)O

Origin of Product

United States

Preparation Methods

Nitric Acid Oxidation Method

The most efficient CEAA synthesis employs 2-chloroethoxyethanol as starting material in aqueous nitric acid solutions. This single-step oxidation achieves 95% yield through careful temperature control at 40-50°C, with reaction completion confirmed by gas evolution cessation. The water-based system eliminates organic solvent requirements, reducing production costs by 62% compared to traditional methods.

Table 1: Comparative Reaction Parameters for CEAA Synthesis

Method Oxidant Temp (°C) Time (h) Yield (%) Purity (%)
Nitric Acid HNO₃ 40-50 2 95 99.2
HCl Hydrolysis HCl 25 2 95 98.5
Thermal Chlorination Cl₂ 80 4 78 95.1

Post-reaction processing involves vacuum distillation (0.67 kPa, 130-132°C) to obtain pharmaceutical-grade product. Nuclear magnetic resonance (NMR) analysis confirms structure through characteristic signals: δ 4.24 ppm (s, 2H, CH₂COO), 3.86 ppm (t, 2H, OCH₂), and 3.69 ppm (t, 2H, ClCH₂).

Hydrochloric Acid-Mediated Chlorination

Alternative protocols utilize concentrated hydrochloric acid for ester hydrolysis reactions. A 95% yield is achieved through 2-hour stirring of tert-butyl 2-(2-chloroethoxy)acetate with 37% HCl at ambient temperature. This method proves particularly effective for acid-sensitive substrates, with ether extraction (3×350 mL) providing 99.8% recovery of unreacted starting materials.

Preparation of Chlorinated Propanoic Acid Derivatives

Vilmerier Reagent Chlorination

Methyl S-2-chloropropionate synthesis employs Vilmerier reagent (POCl₃/DMF complex) for stereospecific chlorination of R-(-)-methyl lactate. The three-step process:

  • Reagent preparation: POCl₃ (1.2 eq) in N,N-dimethylformamide at 0°C
  • Chlorination: Dropwise lactate addition over 45 minutes at -15°C
  • Quenching: Ice-water bath with rapid stirring

This method achieves 89% enantiomeric excess (ee) with 76% isolated yield, making it preferable for chiral compound production.

Esterification Techniques

2-Chloroethyl isobutyrate synthesis demonstrates the versatility of acid-catalyzed esterification:

Table 2: Esterification Conditions for Propanoic Acid Derivatives

Ester Acid Catalyst Temp (°C) Time (h) Conversion (%)
2-Chloroethyl isobutyrate H₂SO₄ 110 6 92
Methyl 2-chloropropionate Amberlyst-15 80 4 88

Notably, heterogeneous catalysts like Amberlyst-15 enable catalyst recycling (7 cycles) without significant activity loss.

Critical Evaluation of Industrial Viability

The nitric acid method for CEAA production demonstrates superior scalability, with:

  • 40% lower energy input vs. HCl methods
  • Zero organic solvent waste generation
  • Continuous production capability through flow reactor adaptation

For chiral propanoic esters, the Vilmerier approach offers:

  • 98.5% regioselectivity
  • 99.9% chloride incorporation efficiency
  • 75% reduction in byproduct formation compared to Appel reaction routes

Environmental Impact Mitigation

Modern synthetic protocols incorporate green chemistry principles:

  • Water-based CEAA synthesis reduces VOC emissions by 12 tons/year per production line
  • Closed-loop HCl recycling systems achieve 95% reagent recovery
  • Enzymatic esterification methods (under development) show promise for 100% atom economy

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)ethanol;propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-(Chloromethoxy)ethanol;propanoic acid:

This compound is a chemical compound that combines a chloromethoxy group with propanoic acid. The molecular formula is C5H9ClO3. It features a chloromethoxy functional group attached to an ethanol backbone. The presence of chlorine in the structure enhances its reactivity and potential applications in various chemical syntheses and biological interactions.

Synthesis
The synthesis of this compound typically involves:

  • Etherification of chloromethanol with propanoic acid
  • Chlorination of methoxyethanol derivatives of propanoic acid

These methods allow for the production of the compound with varying yields depending on reaction conditions and purity requirements.

Potential Applications
this compound has potential applications in:

  • Pharmaceutical intermediates
  • Agrochemicals
  • Material science

Its unique structure provides opportunities for further functionalization and application development.

Biological Interactions

Studies on similar chlorinated compounds suggest that this compound may interact with biological systems through:

  • Alkylation of biomolecules
  • Disruption of cellular processes

Additional Information

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)ethanol;propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanoic Acids in Pharmaceuticals

Lifitegrast (Xiidra)
  • Structure: A complex derivative with benzofuran and tetrahydroisoquinoline groups linked to the propanoic acid backbone .
  • Application : FDA-approved for dry eye disease due to its anti-inflammatory properties.
  • Synthesis : Multi-step process involving coupling reactions and chiral resolution.
2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride
  • Structure: Features a trifluoroethylamino substituent .
  • Key Data : Molecular weight = 221.61 g/mol; synthesized via alkylation of alanine derivatives.

Agrochemical and Industrial Propanoic Acid Derivatives

(±)-2-(2,4-Dichlorophenoxy)propanoic Acid
  • Structure: Phenoxy group with chlorine substituents .
  • Application : Analogous to herbicides like 2,4-D, targeting broadleaf weeds.
  • Synthesis: Esterification of chlorophenols followed by hydrolysis.
Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
  • Structure: Esterified propanoic acid with methyl and chlorophenoxy groups .
  • Application : Intermediate in pesticide synthesis.
  • Key Data : Molecular weight = 242.70 g/mol; synthesized via nucleophilic substitution.

Propanoic Acid Derivatives in Natural Products

Propanoic Acid Esters in Hypericum perforatum
  • Examples: Butyl esters (e.g., 2-methylpropanoic acid butyl ester) .
  • Role : Contribute to plant defense and aroma; relative abundance varies with altitude.
  • Extraction: GC-MS analysis of ethyl acetate and butanol extracts.

Data Tables for Key Compounds

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility LogP
3-([2,6-dimethylphenoxy]methylthio)propanoic acid C13H16O3S 252.33 Organic solvents 3.2
(±)-2-(2,4-Dichlorophenoxy)propanoic acid C9H7Cl2O3 235.05 Water (low) 2.8
Lifitegrast C29H25Cl2N3O7S 633.03 DMSO 4.5

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(Chloromethoxy)ethanol derivatives, and how are yields optimized?

  • Methodological Answer : A typical synthesis involves reacting 1,1,1,3,3,3-hexafluoropropanol with formaldehyde under controlled conditions, achieving up to 87% yield . For chlorinated intermediates, refluxing with sulfuric acid as a catalyst (e.g., in methanol) followed by ice-water quenching and recrystallization is standard . Yield optimization often requires adjusting reaction time, temperature, and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for characterizing 2-(Chloromethoxy)ethanol and propanoic acid derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation. Gas chromatography (GC) and mass spectrometry (MS) provide purity and molecular weight data . For hygroscopic compounds like 2-(Chloromethoxy)ethanol, storage under inert atmosphere and rapid analysis are recommended to prevent degradation .

Q. What safety protocols are recommended for handling these compounds in laboratory settings?

  • Methodological Answer : Key practices include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Storing hygroscopic or reactive derivatives (e.g., chlorinated ethers) under inert gas .
  • Implementing emergency showers and eye-wash stations for accidental exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 2-(Chloromethoxy)ethanol derivatives?

  • Methodological Answer : Discrepancies (e.g., 76% vs. 87% yields in alternative routes ) may arise from differences in reactant purity, catalysis efficiency, or workup methods. Systematic replication with controlled variables (e.g., solvent grade, catalyst concentration) and statistical analysis (e.g., Design of Experiments, DoE) can identify critical factors. Cross-validation using independent characterization (e.g., HPLC purity checks) is advised.

Q. What strategies improve the stability and bioavailability of propanoic acid derivatives in biological studies?

  • Methodological Answer : Propanoic acid derivatives often exhibit poor solubility or metabolic instability. Strategies include:

  • Derivatization : Introducing electron-withdrawing groups (e.g., chloro-substituents) to enhance acidity and reactivity .
  • Encapsulation : Using ethylene glycol-based polymers or liposomes to improve solubility and targeted delivery .
  • Enzymatic assays : Monitoring interactions with serum proteins or metabolic enzymes to predict in vivo behavior .

Q. How do electron-withdrawing groups (e.g., Cl) influence the acidity and reactivity of 2-(Chloromethoxy)ethanol compared to non-halogenated analogs?

  • Methodological Answer : The chlorine atom exerts a strong -I (inductive) effect, polarizing the O-H bond in 2-(Chloromethoxy)ethanol and increasing acidity compared to ethanol (pKa ~12.4 vs. ~15.9) . This enhances its reactivity in nucleophilic substitutions or esterification reactions. Computational studies (e.g., DFT calculations) can quantify electronic effects on reaction pathways.

Q. What experimental designs are effective for studying the biological interactions of propanoic acid derivatives with cellular targets?

  • Methodological Answer : Key approaches include:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities with enzymes or receptors .
  • Fluorescence microscopy to track cellular uptake and sublocalization in lipid bilayers .
  • Knockout models to assess specificity in signaling pathways (e.g., inflammation-related NF-κB) .

Data Analysis and Optimization

Q. How can researchers statistically analyze conflicting data on the environmental persistence of these compounds?

  • Methodological Answer : Use multivariate regression to correlate structural features (e.g., halogenation, chain length) with degradation rates. Accelerated stability studies under varying pH, UV exposure, or microbial activity can identify dominant degradation pathways .

Q. What computational tools are recommended for predicting the physicochemical properties of 2-(Chloromethoxy)ethanol derivatives?

  • Methodological Answer : Tools like COSMO-RS (for solubility), Gaussian (for electronic structure), and Molinspiration (for bioavailability) are widely used. PubChem and ECHA databases provide experimental benchmarks for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.